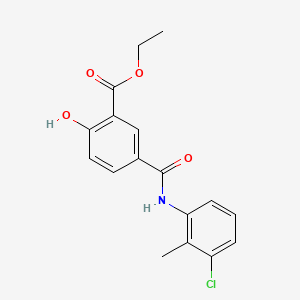

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Description

The compound Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a benzoic acid derivative with a hydroxy group at position 2 and a substituted amide group at position 4. The amide substituent is a 3-chloro-2-methylphenyl group, contributing to its steric and electronic profile. The ethyl ester moiety enhances lipophilicity, influencing solubility and pharmacokinetic properties.

Structurally, the compound combines aromatic, amide, and ester functionalities, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemical design. The chloro and methyl groups on the phenyl ring may enhance stability and modulate interactions with biological targets.

Properties

CAS No. |

38507-95-8 |

|---|---|

Molecular Formula |

C17H16ClNO4 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C17H16ClNO4/c1-3-23-17(22)12-9-11(7-8-15(12)20)16(21)19-14-6-4-5-13(18)10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |

InChI Key |

ISTNAPWTPCWQPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Hydroxy-Substituted Benzoic Acids

Esterification of hydroxy-substituted benzoic acids (such as 2-hydroxybenzoic acid, salicylic acid derivatives) is a critical step in preparing the ethyl ester moiety in the target compound. Traditional Fischer esterification methods often suffer from low yields and require harsh acidic conditions, which may affect sensitive functional groups.

A green and efficient esterification method using dried Dowex H+/NaI resin catalyst has been reported, providing high yields and mild reaction conditions. For example, ethyl esterification of 4-hydroxybenzoic acid achieved a 91% conversion after refluxing for 72 hours in ethanol, while 2-hydroxybenzoic acid (salicylic acid) showed 50% conversion under the same conditions, indicating steric and electronic effects of the hydroxy group position on esterification efficiency.

| Substrate | Product | Conversion (%) | Reaction Time | Conditions |

|---|---|---|---|---|

| Benzoic acid | Methyl benzoate | 82 | 24 h | Reflux in MeOH |

| 4-Hydroxybenzoic acid | 4-Hydroxybenzoic acid ethyl ester | 91 | 72 h | Reflux in EtOH |

| 2-Hydroxybenzoic acid | 2-Hydroxybenzoic acid ethyl ester (salicylic acid ester) | 50 | 72 h | Reflux in EtOH |

Table 1: Esterification conversions of benzoic acid derivatives using Dowex H+/NaI catalyst

This method is advantageous for preparing the ethyl ester group in the target compound due to its mildness and relatively high yield, especially when the hydroxy group is in the 4-position.

Esterification of 2-Amino-3-Chlorobenzoic Acid Derivatives

The preparation of methyl or ethyl esters of 2-amino-3-chlorobenzoic acid derivatives is a key intermediate step. A patented method describes an efficient esterification process involving the reaction of 2-amino-3-chlorobenzoic acid with methylating reagents (e.g., dimethyl sulfate) in the presence of mineral alkali and organic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP).

The process involves:

- Dissolving 2-amino-3-chlorobenzoic acid in an organic solvent.

- Adding mineral alkali at room temperature.

- Cooling to 5–10 °C and slowly adding the methylating reagent dropwise.

- Stirring for 4–8 hours at room temperature.

- Precipitating the product by adding water, followed by filtration, washing, and drying.

This method provides high yield (~95%) and purity (~97% by HPLC) of the methyl ester, with advantages including simple reaction setup, good safety profile, low cost, and suitability for industrial production.

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 2-amino-3-chlorobenzoic acid in DMF | Room temperature (15–25 °C) |

| 2 | Add mineral alkali | Room temperature |

| 3 | Cool to 5–10 °C, stir 0.1–1 h | Controlled temperature |

| 4 | Add methylating reagent dropwise | Slow addition |

| 5 | Stir 4–8 h at room temperature | Reaction completion |

| 6 | Add water, filter, wash, dry | Product isolation |

Table 2: Esterification procedure for 2-amino-3-chlorobenzoic acid methyl ester preparation

Amide Bond Formation with 3-Chloro-2-Methylphenyl Amines

The formation of the amide linkage between the benzoic acid derivative and the 3-chloro-2-methylphenyl amine is typically achieved via coupling reactions. While specific procedures for this exact compound are limited, general methods for amide bond formation in similar systems include:

- Activation of the carboxylic acid (or ester) group by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.

- Use of N-hydroxysuccinimide (NHS) esters to facilitate coupling.

- Direct coupling of acid chlorides with amines under controlled conditions.

A related study on ester derivatives of hydroxy-substituted benzoic acids showed that amino acid ester hydrochlorides could be coupled with in situ generated azides or activated esters to form amide bonds in excellent yields. This suggests that similar coupling strategies can be adapted for the preparation of the amide bond in the target compound.

| Reagents | Conditions | Outcome |

|---|---|---|

| Carboxylic acid + DCC + NHS | Room temperature, 12 h | Formation of activated ester |

| Activated ester + amine | Room temperature, several hours | Amide bond formation |

| Hydrazine hydrate (for hydrazides) | Reflux in ethanol, 9 h | Hydrazide formation |

Table 3: Representative amide bond formation methods relevant to compound synthesis

Integrated Synthetic Route Overview

Based on the above, a plausible synthetic sequence to prepare "Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester" would be:

- Esterification of 5-carboxy-2-hydroxybenzoic acid to its ethyl ester using Dowex H+/NaI catalyzed reflux in ethanol for optimized yield.

- Preparation of 3-chloro-2-methylphenyl amine or its suitable derivative.

- Amide coupling of the ethyl 5-carboxy-2-hydroxybenzoate with 3-chloro-2-methylphenyl amine using carbodiimide-mediated coupling or activated ester methods.

- Purification by filtration, washing, and drying to obtain the final compound with high purity.

Comprehensive Data Table Summarizing Preparation Methods

Research Findings and Professional Notes

- The position of the hydroxy group on the benzoic acid ring significantly influences esterification efficiency; 4-hydroxy derivatives esterify more readily than 2-hydroxy derivatives due to steric hindrance and intramolecular hydrogen bonding effects.

- The use of mineral alkali and organic solvents like DMF in methylation reactions allows for controlled esterification with high yield and purity, important for industrial scale-up of chlorinated benzoic acid derivatives.

- Amide bond formation via carbodiimide-mediated coupling is well-established and offers excellent yields and selectivity, which is critical when coupling aromatic amines with sensitive ester-functionalized benzoic acids.

- Safety considerations favor avoiding hazardous reagents like phosgene in esterification, as highlighted by alternative methylation methods.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons of Benzoic Acid Derivatives

*Estimated based on structural formula.

Key Findings:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃, triazine) increase stability and reactivity but may reduce solubility. For example, the trifluoromethyl group in enhances metabolic resistance, while the triazine in TCMBA promotes photodegradation.

- Bulkier substituents (e.g., naphthyl , pyridinyl-pyrimidinyl ) improve target binding via π-π interactions but may hinder membrane permeability.

Ester vs. Acid Forms :

- Ethyl esters (e.g., target compound, ) generally exhibit higher lipophilicity than free acids (e.g., ), favoring absorption in biological systems. Methyl esters (e.g., ) hydrolyze faster than ethyl esters, influencing drug release kinetics.

Synthetic Routes: Reductive amination is common for introducing aminoalkyl groups (), while halogenation and esterification are standard for bromo/chloro derivatives ().

Applications :

- Compounds with heterocycles (e.g., pyrimidine , triazine ) are often designed as enzyme inhibitors or agrochemicals. Halogenated derivatives () serve as intermediates in organic synthesis.

Notes

- Structural Diversity : The target compound’s 3-chloro-2-methylphenyl group balances steric bulk and electronic effects, distinguishing it from larger (naphthyl ) or more polar (pyridinyl ) analogs.

- Salt Forms : Hydrochloride salts () improve crystallinity and solubility, whereas free esters () prioritize lipophilicity.

- Unresolved Data : Direct biological activity data for the target compound is absent in the evidence; inferences are drawn from structural analogs.

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester (CAS No. 38507-95-8) exhibits various biological properties that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula: C17H16ClNO3

- Molecular Weight: 331.77 g/mol

- IUPAC Name: this compound

This compound features a benzoic acid core with an ethyl ester group and a chloro-substituted aromatic amine, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives possess antimicrobial properties. In a study assessing the antibacterial efficacy of various benzoic acid derivatives, compounds similar to the one showed notable activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial potency .

Anti-inflammatory Effects

Benzoic acid derivatives have also been studied for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential therapeutic applications in inflammatory diseases. The mechanism is thought to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Potential

Emerging research suggests that benzoic acid derivatives can exhibit anticancer properties. For instance, studies have shown that certain benzoic acid analogs induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation markers . The specific structural features of the compound may play a crucial role in its ability to interact with cellular targets involved in cancer progression.

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent investigation into various benzoic acid derivatives demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

- Anti-inflammatory Mechanism : In vitro studies have shown that benzoic acid derivatives can significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

- Anticancer Activity : A compound structurally related to benzoic acid, 5-(3-chloro-2-methylphenyl)-2-hydroxybenzoate, was found to inhibit cell growth in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µM, suggesting promising anticancer activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| Benzoic Acid Derivative A | Structure A | MIC = 16 µg/mL | Yes | IC50 = 25 µM |

| Benzoic Acid Derivative B | Structure B | MIC = 8 µg/mL | Yes | IC50 = 15 µM |

| This compound | Structure | MIC = TBD | Yes | IC50 = TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : The synthesis involves two primary steps: (1) esterification of the benzoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester, and (2) amide coupling between the activated carboxylic acid intermediate (e.g., using EDCl/HOBt or DCC) and 3-chloro-2-methylaniline. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer :

- Purity : HPLC analysis (e.g., C18 column, UV detection at 254 nm) with ≥98% purity threshold .

- Structural Confirmation :

- 1H/13C NMR : To verify ester (-COOEt), hydroxyl (-OH), and amide (-CONH-) groups.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (hydroxyl O-H) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm exact mass (e.g., 336.1046 Da for C₁₈H₁₇ClN₂O₄) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation risks.

- Store in a cool, dry place away from ignition sources. Refer to SDS guidelines for emergency procedures (e.g., water rinse for eye exposure) .

Advanced Research Questions

Q. How can contradictions in solubility data for similar benzoic acid esters be resolved?

- Methodological Answer :

- Systematic Solubility Profiling : Test solubility in solvents (e.g., DMSO, ethanol, aqueous buffers) at varying pH (2–12) and temperatures (4–40°C).

- Quantification : Use UV-Vis spectroscopy (λmax ~270 nm) or HPLC to measure saturation concentrations.

- Data Cross-Validation : Compare results with computational models (e.g., Hansen solubility parameters) .

Q. What advanced techniques elucidate the compound’s crystal structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix).

- Software Tools : Use ORTEP-3 for Windows to visualize thermal ellipsoids and refine structural parameters (bond angles, torsion).

- Validation : Check CIF files against Cambridge Structural Database (CSD) entries for analogous compounds .

Q. How can hydrolysis kinetics of the ester group be studied under physiological conditions?

- Methodological Answer :

- Kinetic Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.

- Time-Course Analysis : Monitor ester degradation via LC-MS or 1H NMR (disappearance of -COOEt peak at δ ~4.3 ppm).

- Activation Energy Calculation : Use Arrhenius plots from data collected at 25–50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.